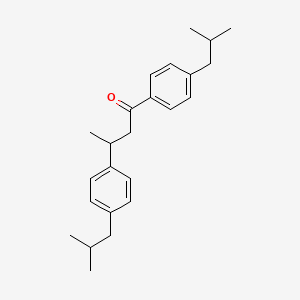
1,3-Bis(4-(2-methylpropyl)phenyl)butan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Bis(4-(2-methylpropyl)phenyl)butan-1-one is a chemical compound with the molecular formula C24H32O and a molecular weight of 336.51 g/mol. It is an impurity in the synthesis of racemic Ibuprofen, a widely used non-steroidal anti-inflammatory drug (NSAID). This compound is also known for its role as a selective cyclooxygenase inhibitor.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,3-Bis(4-(2-methylpropyl)phenyl)butan-1-one can be synthesized through various synthetic routes. One common method involves the reaction of 4-isobutylacetophenone with appropriate reagents under controlled conditions . The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chemical processes. These processes often utilize advanced equipment and technologies to optimize yield and purity. The compound is produced as an impurity during the synthesis of racemic Ibuprofen .
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Bis(4-(2-methylpropyl)phenyl)butan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions with halogens or other electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Halogens (e.g., chlorine, bromine), electrophiles
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Applications De Recherche Scientifique
1,3-Bis(4-(2-methylpropyl)phenyl)butan-1-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including its role as a cyclooxygenase inhibitor.
Medicine: Investigated for its potential therapeutic effects and as an impurity in the synthesis of Ibuprofen.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mécanisme D'action
The mechanism of action of 1,3-Bis(4-(2-methylpropyl)phenyl)butan-1-one involves its role as a selective cyclooxygenase inhibitor. It inhibits the activity of cyclooxygenase enzymes (PGH synthase-1 and PGH synthase-2) with comparable potency. This inhibition leads to a reduction in the production of prostaglandins, which are involved in inflammation and pain.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ibuprofen: A widely used NSAID with similar cyclooxygenase inhibitory activity.
Naproxen: Another NSAID with similar anti-inflammatory properties.
Ketoprofen: An NSAID with similar mechanisms of action.
Uniqueness
1,3-Bis(4-(2-methylpropyl)phenyl)butan-1-one is unique due to its specific structure and role as an impurity in the synthesis of racemic Ibuprofen. Its selective inhibition of cyclooxygenase enzymes also distinguishes it from other similar compounds.
Propriétés
Formule moléculaire |
C24H32O |
|---|---|
Poids moléculaire |
336.5 g/mol |
Nom IUPAC |
1,3-bis[4-(2-methylpropyl)phenyl]butan-1-one |
InChI |
InChI=1S/C24H32O/c1-17(2)14-20-6-10-22(11-7-20)19(5)16-24(25)23-12-8-21(9-13-23)15-18(3)4/h6-13,17-19H,14-16H2,1-5H3 |
Clé InChI |
QJBUYPFVSVNYDO-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CC1=CC=C(C=C1)C(C)CC(=O)C2=CC=C(C=C2)CC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1S,2R)-1-Amino-1-[3-(trifluoromethoxy)phenyl]propan-2-OL](/img/structure/B13044010.png)
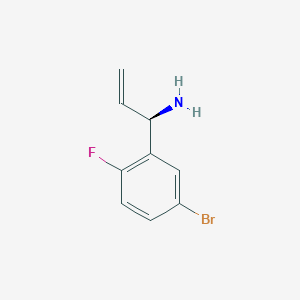
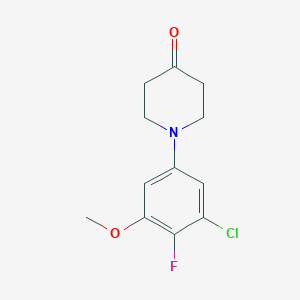

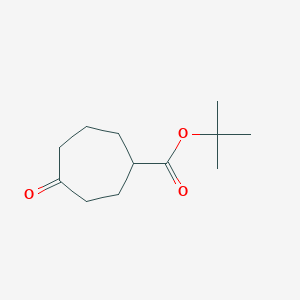

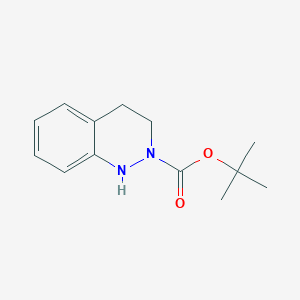
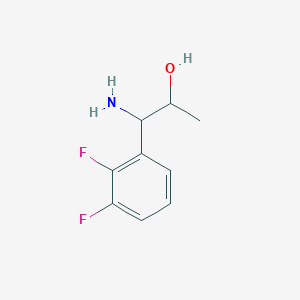
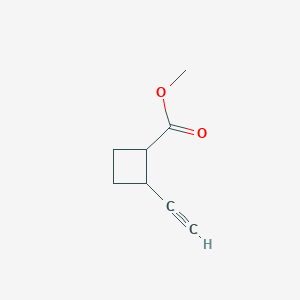
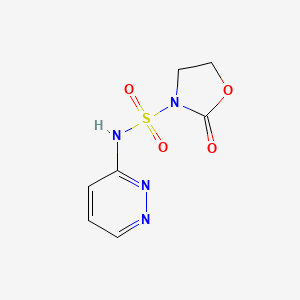
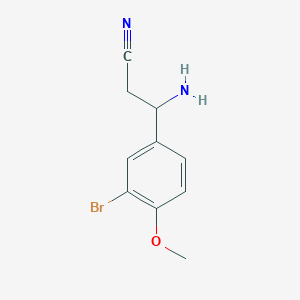
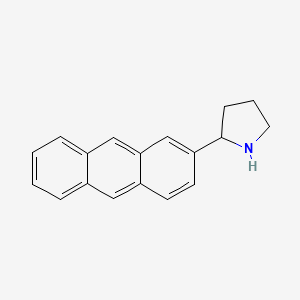
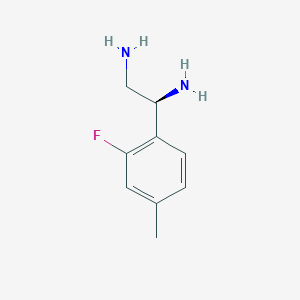
![6'-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)spiro[cyclopropane-1,2'-inden]-1'(3'H)-one](/img/structure/B13044078.png)
